molecular formula C11H16N2O2S B13174938 2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione

2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione

Cat. No.: B13174938
M. Wt: 240.32 g/mol
InChI Key: VOLCEGNUCYAADY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-(1-aminoethyl)phenylamine with a thiazolidine-1,1-dione precursor. One common method includes the use of a multicomponent reaction, where the amine reacts with a thiazolidine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and click chemistry are employed to achieve efficient synthesis with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, each with distinct biological activities .

Scientific Research Applications

2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is unique due to its specific structural configuration, which imparts distinct biological activities compared to other thiazolidine derivatives.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

(1R)-1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine

InChI

InChI=1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3/t9-/m1/s1

InChI Key

VOLCEGNUCYAADY-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)N2CCCS2(=O)=O)N

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.